An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure in numerous biologically active molecules, and understanding the synthesis and properties of its derivatives is crucial for the rational design of novel therapeutic agents.[1][2] This document outlines a validated synthetic pathway and the analytical methodologies required to confirm the structure, purity, and properties of the target compound.
Strategic Approach to Synthesis: The Robinson-Gabriel Annulation
The synthesis of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid is strategically approached through a multi-step sequence culminating in a Robinson-Gabriel-type cyclodehydration.[3][4][5] This classical yet reliable method for oxazole ring formation involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone intermediate. The overall synthetic strategy is designed to first construct the corresponding ethyl ester, which is then hydrolyzed to yield the final carboxylic acid. This approach ensures high purity of the final product and allows for straightforward purification of the ester intermediate.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
This synthesis involves three key steps starting from commercially available reagents.
Step 1: Amination of Ethyl Propionylacetate
The synthesis begins with the amination of ethyl propionylacetate. This reaction introduces the crucial amine functionality at the α-position, forming ethyl 2-amino-3-oxopentanoate. A common method for this transformation is through an oximation reaction followed by reduction, or via a direct amination protocol. For the purpose of this guide, we will consider the nitrosation followed by reduction approach.
-
Protocol:
-
Dissolve ethyl propionylacetate in glacial acetic acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
The resulting ethyl 2-oximino-3-oxopentanoate is then reduced, for example, using zinc dust in formic acid, to yield ethyl 2-amino-3-oxopentanoate.
-
The product is extracted with an organic solvent and purified by column chromatography.
-
Step 2: Formylation of Ethyl 2-amino-3-oxopentanoate
The amino group of the intermediate is then formylated to introduce the acyl group necessary for the subsequent cyclization.
-
Protocol:
-
Dissolve ethyl 2-amino-3-oxopentanoate in an excess of formic acid.
-
Gently heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess formic acid under reduced pressure to yield crude ethyl 2-formamido-3-oxopentanoate. This intermediate is often used in the next step without further purification.
-
Step 3: Cyclodehydration to Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
The final step in the formation of the oxazole ring is the cyclodehydration of the N-acylamino ketone intermediate. This is a key example of the Robinson-Gabriel synthesis.[3][5][6]
-
Protocol:
-
To the crude ethyl 2-formamido-3-oxopentanoate, add a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.
-
Heat the mixture, with stirring, at a temperature of 80-100 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 5-ethyl-1,3-oxazole-4-carboxylate.
-
Part 2: Hydrolysis to 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[7]
-
Protocol:
-
Dissolve the purified ethyl 5-ethyl-1,3-oxazole-4-carboxylate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a dilute strong acid (e.g., 2M HCl) to a pH of 2-3, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid.
-
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid. The following analytical techniques are employed.
Spectroscopic Data
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.5 | s | 1H | H-2 (oxazole) |
| ~2.8 | q | 2H | -CH₂CH₃ |
| ~1.2 | t | 3H | -CH₂CH₃ |
Rationale for Predicted Shifts: The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding. The proton at the 2-position of the oxazole ring typically appears as a singlet in the aromatic region. The ethyl group will exhibit a characteristic quartet and triplet pattern.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | -COOH |
| ~155.0 | C-5 (oxazole) |
| ~150.0 | C-2 (oxazole) |
| ~130.0 | C-4 (oxazole) |
| ~20.0 | -CH₂CH₃ |
| ~12.0 | -CH₂CH₃ |
Rationale for Predicted Shifts: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the oxazole ring will appear in the aromatic region, with their specific shifts influenced by the substituents. The ethyl group carbons will be in the aliphatic region.
Table 3: FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1610 | Medium | C=N stretch (oxazole ring) |
| ~1100 | Medium | C-O stretch (oxazole ring) |
Rationale for Predicted Peaks: The most prominent feature will be the very broad O-H stretch of the carboxylic acid dimer.[8] A strong carbonyl peak around 1700 cm⁻¹ is also characteristic. The C=N and C-O stretching vibrations of the oxazole ring will appear in the fingerprint region.[9]
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
| [M+H]⁺ | 142.0499 |
Rationale for Predicted Data: High-resolution mass spectrometry should confirm the elemental composition of the molecule with high accuracy. The protonated molecular ion is expected to be the base peak under electrospray ionization (ESI) conditions.
Analytical and Physical Properties
Table 5: Analytical and Physical Data
| Parameter | Expected Value |
| Melting Point | To be determined experimentally |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) |
Experimental Protocols for Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
Process the spectra using appropriate software to determine chemical shifts, multiplicities, and integration.
-
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol:
-
Obtain an FTIR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
3.3. High-Resolution Mass Spectrometry (HRMS)
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Compare the measured exact mass with the calculated theoretical mass.
-
3.4. High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Develop a suitable reversed-phase HPLC method. A C18 column is typically used.
-
The mobile phase can be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
The purity of the sample is determined by the area percentage of the main peak.
-
3.5. Melting Point Determination
-
Protocol:
-
Place a small amount of the dried sample into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.
-
Conclusion
This technical guide provides a robust and well-documented pathway for the synthesis and comprehensive characterization of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid. The presented protocols are based on established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory. The detailed characterization data serves as a benchmark for researchers to validate their synthetic outcomes. The availability of this well-characterized compound will facilitate its use in downstream applications, particularly in the exploration of new chemical entities for drug discovery.
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